2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

Catalog No.
S13664285
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]...

Product Name

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

IUPAC Name

2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-9(2,12)10(6-11)5-7-3-4-8(10)13-7/h7-8,12H,3-6,11H2,1-2H3

InChI Key

MGVIOMQOVIJIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC2CCC1O2)CN)O

The compound 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol is a bicyclic organic molecule characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and an alcohol functional group. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2 and it has a molecular weight of 185.26 g/mol . The compound features an aminomethyl group that contributes to its biological activity, making it of interest in various fields, including medicinal chemistry.

Typical of alcohols and amines, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with alkyl halides.

These reactions are crucial for modifying the compound for various applications in drug development and synthesis .

Research indicates that compounds similar to 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol exhibit significant biological activities, particularly in the realm of neuropharmacology. The aminomethyl group is known to enhance interactions with neurotransmitter systems, potentially influencing mood and cognitive functions. Studies have suggested that such compounds may possess analgesic and anti-inflammatory properties, making them candidates for therapeutic agents .

The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol typically involves several steps:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Aminomethyl Group: This step often involves reductive amination or direct amination of the bicyclic intermediate.
  • Alcohol Functionalization: The final step involves the addition of a propan-2-ol moiety, which can be accomplished through alkylation reactions.

These methods require careful control of reaction conditions to ensure high yields and purity .

The unique structure and biological activity of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol make it suitable for various applications:

  • Pharmaceutical Development: Its potential as a therapeutic agent in treating neurological disorders.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Studies: Investigating its interactions with biological systems to understand its mechanism of action .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may bind to receptors involved in neurotransmission, potentially modulating pathways related to mood and pain perception. Further research is needed to elucidate the precise mechanisms and affinities involved .

Several compounds share structural similarities with 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaNotable Features
1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]propan-1-OL1559180-17-4C10H19NO2C_{10}H_{19}NO_2Similar bicyclic structure; different alcohol positioning
1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]ethan-1-Ol1559935-73-7C9H17NO2C_{9}H_{17}NO_2Shorter carbon chain; potential variations in biological activity
3-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-1-cyclopropylpyrrolidin-3-OlN/AC14H24N2O2C_{14}H_{24}N_{2}O_{2}More complex structure; potential for different pharmacological profiles

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-y]propan-2-ol, particularly its specific structural features that may influence its biological interactions .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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